N-tert-Butylbenzenesulfinimidoyl chloride (also known as N-tert-butylphenylsulfinimidoyl chloride) is a valuable reagent used in organic synthesis as an oxidant. Its effectiveness stems from its electrophilic nature, particularly the susceptibility of the S=N bond to nucleophilic attack by various functional groups like alkoxides, enolates, and amides . This reaction sequence ultimately leads to the formation of a new C=O bond, achieving the desired oxidation.
The oxidation process mediated by N-tert-Butylbenzenesulfinimidoyl chloride involves a multi-step mechanism. Initially, the nucleophile reacts with the electrophilic sulfur atom, forming a tetrahedral intermediate. This intermediate possesses a basic nitrogen atom, which subsequently abstracts an alpha-hydrogen from the neighboring carbon atom. This deprotonation step leads to the creation of a new double bond (C=C) and the elimination of a neutral sulfenamide molecule .
N-tert-Butylbenzenesulfinimidoyl chloride finds application in various organic synthesis reactions, including:
N-tert-Butylbenzenesulfinimidoyl chloride shares similarities with the Swern oxidation, another popular method for converting alcohols to carbonyl compounds. Both methods employ a sulfur-containing compound as the oxidant and involve a similar elimination step via a five-membered ring transition state. However, the Swern oxidation utilizes a sulfur ylide as the basic species, while N-tert-Butylbenzenesulfinimidoyl chloride relies on a negatively charged nitrogen atom for deprotonation .
N-tert-Butylbenzenesulfinimidoyl chloride is a chemical compound with the molecular formula C₁₀H₁₄ClNS and a molecular weight of approximately 215.74 g/mol. It is classified as an oxidizing agent and is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of α,β-unsaturated ketones. The compound features a sulfinimidoyl functional group, which contributes to its reactivity and applications in various chemical transformations .
N-tert-Butylbenzenesulfinimidoyl chloride can be synthesized through several methods:
N-tert-Butylbenzenesulfinimidoyl chloride has several applications in organic chemistry:
Interaction studies involving N-tert-butylbenzenesulfinimidoyl chloride primarily focus on its reactivity with other chemical species. For instance:
N-tert-Butylbenzenesulfinimidoyl chloride shares structural and functional similarities with several other compounds. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-benzylbenzenesulfinimidoyl chloride | C₁₁H₁₅ClNS | Contains a benzyl group; used similarly in synthesis |
N-methylbenzenesulfinimidoyl chloride | C₉H₁₃ClNS | Methyl group instead of tert-butyl; different reactivity |
Sulfinamide derivatives | Varies | Generally less reactive than sulfinimidoyls; used in pharmaceuticals |
N-tert-butylbenzenesulfinimidoyl chloride is unique due to its tert-butyl group, which enhances its steric bulk and may influence its reactivity compared to other sulfinimidoyl derivatives. This structural feature allows it to participate efficiently in various
The synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride from phenyl thioacetate represents the foundational methodology developed by Matsuo and Mukaiyama and their research team [1] [2]. This original synthetic route has become the standard approach for preparing this valuable oxidizing reagent, offering both efficiency and reproducibility under controlled conditions.
The primary synthetic pathway involves the direct reaction between phenyl thioacetate and tert-butyldichloroamine in hot benzene solvent [1] [3]. This transformation proceeds through a nucleophilic attack mechanism where the sulfur atom of the thioacetate attacks the nitrogen center of the dichloroamine, followed by elimination of acetyl chloride and subsequent rearrangement to form the desired sulfinimidoyl chloride structure. The reaction can be represented as a single-step transformation that achieves near-quantitative yields when performed under optimal conditions [1].
The mechanistic pathway begins with the formation of an intermediate sulfur-nitrogen bond through nucleophilic substitution. The phenyl thioacetate acts as a nucleophile, attacking the electrophilic nitrogen center of tert-butyldichloroamine [1]. This initial step is followed by the elimination of the acetyl group as acetyl chloride, which serves as a driving force for the reaction due to the stability of the leaving group. The resulting intermediate then undergoes intramolecular rearrangement to yield the final sulfinimidoyl chloride product.
Temperature control emerges as a critical factor in this synthetic methodology. The reaction requires heating in benzene at reflux temperature to achieve complete conversion [1]. Lower temperatures result in incomplete reaction and reduced yields, while excessive heating can lead to thermal decomposition of the product, particularly above 160 degrees Celsius [4]. The use of benzene as the reaction medium provides several advantages, including appropriate solubility for both reactants, suitable boiling point for the required reaction temperature, and chemical inertness toward the reactive intermediates formed during the transformation.
The stoichiometry of this reaction typically employs equimolar quantities of phenyl thioacetate and tert-butyldichloroamine [1]. Excess of either reactant does not significantly improve yields but can complicate purification procedures. The reaction proceeds efficiently under these balanced conditions, with conversion typically completed within several hours of reflux heating.
Table 1: Physical and Chemical Properties of N-tert-Butylbenzenesulfinimidoyl Chloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₄ClNS | [5] [4] [6] |
Molecular Weight (g/mol) | 215.74 | [5] [4] [6] |
CAS Number | 49591-20-0 | [5] [4] [6] |
Melting Point (°C) | 51-53 | [4] |
Boiling Point (°C) | 112-116 (0.5 mmHg) | [4] |
Appearance | Yellow crystalline solid | [1] [5] [4] |
Solubility | Soluble in most organic solvents | [4] |
Storage Temperature (°C) | <0 | [5] |
Decomposition Temperature (°C) | ~160 | [4] |
Purity (NMR) | >85.0% | [5] |
The optimization of tert-butyldichloroamine reactions represents a crucial aspect of improving the synthetic efficiency and yield of N-tert-Butylbenzenesulfinimidoyl Chloride production [2] [7]. Systematic studies have identified several key parameters that significantly influence reaction outcomes, including temperature control, reaction time, solvent selection, and atmospheric conditions.
Temperature optimization studies have revealed that the reaction temperature range of 80 to 100 degrees Celsius provides optimal balance between reaction rate and product stability [7] [8]. Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures exceeding 120 degrees Celsius lead to increased side product formation and potential thermal decomposition of the desired product. The narrow optimal temperature window necessitates precise temperature control throughout the reaction process.
Reaction time optimization has demonstrated that completion typically occurs within 2 to 4 hours under optimal temperature conditions [7]. Extended reaction times beyond 6 hours do not improve yields significantly but increase the risk of product decomposition and side reactions. Conversely, insufficient reaction time results in incomplete conversion and reduced overall efficiency. Monitoring reaction progress through analytical techniques such as Nuclear Magnetic Resonance spectroscopy or Gas Chromatography provides valuable insight into optimal reaction endpoints [9] [10].
Solvent volume optimization studies indicate that solvent-to-substrate ratios between 10 to 15 milliliters per gram of substrate provide optimal conditions [7] [8]. Lower solvent volumes can lead to mass transfer limitations and heterogeneous reaction conditions, while excessive dilution reduces reaction rates without providing corresponding benefits. The choice of benzene as the primary solvent remains optimal due to its chemical inertness and appropriate boiling point characteristics.
Atmospheric control emerges as a critical factor in reaction optimization. The use of dry nitrogen or argon atmosphere prevents hydrolysis of the moisture-sensitive tert-butyldichloroamine reactant and protects the product from degradation [7]. Air exposure during the reaction leads to reduced yields and increased impurity formation due to competing hydrolysis reactions.
Table 2: Synthesis Conditions from Phenyl Thioacetate and tert-Butyldichloroamine
Parameter | Optimal Conditions | Reference |
---|---|---|
Starting Materials | Phenyl thioacetate + tert-butyldichloroamine | [1] [3] |
Molar Ratio | 1:1 (equimolar) | [1] |
Solvent | Hot benzene | [1] |
Reaction Temperature | Reflux temperature | [1] |
Reaction Time | Near-quantitative completion | [1] |
Atmosphere | Inert (nitrogen/argon) | Standard practice |
Yield (%) | Near-quantitative | [1] |
Product Form | Yellow moisture-sensitive solid | [1] |
Stirring rate optimization has shown that mixing rates between 300 to 400 revolutions per minute provide adequate mass transfer without creating excessive mechanical stress that could lead to equipment wear or product degradation [7]. Lower stirring rates may result in heterogeneous reaction conditions, particularly during the initial stages when reactant miscibility is establishing.
The addition rate of reactants has been identified as a significant factor affecting reaction outcomes. Controlled dropwise addition of tert-butyldichloroamine to the phenyl thioacetate solution helps manage the exothermic nature of the reaction and prevents temperature excursions that could lead to side product formation [7] [8]. Batch addition can result in localized hot spots and reduced selectivity.
Table 3: Optimization Parameters for tert-Butyldichloroamine Reactions
Parameter | Range Studied | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature (°C) | 60-120 | 80-100 | Critical - affects side reactions |
Reaction Time (hours) | 0.5-6 | 2-4 | Moderate - completion vs decomposition |
Solvent Volume (mL/g substrate) | 5-20 | 10-15 | Low - dilution effects minimal |
Stirring Rate (rpm) | 200-500 | 300-400 | Low - adequate mixing required |
Addition Rate | Dropwise to batch | Controlled dropwise | High - controls exotherm |
Atmosphere Control | Nitrogen vs air | Dry nitrogen | High - prevents hydrolysis |
Large-scale production of N-tert-Butylbenzenesulfinimidoyl Chloride requires careful consideration of process intensification, heat management, and equipment design to maintain the high yields and purity achieved at laboratory scale [11] [12]. Industrial synthesis protocols must address the challenges associated with scaling up this moisture-sensitive reaction while ensuring consistent product quality and economic viability.
Heat management becomes increasingly critical as reaction scale increases due to the exothermic nature of the tert-butyldichloroamine reaction [8] [12]. Large-scale reactors require sophisticated temperature control systems capable of maintaining the narrow optimal temperature range of 80 to 100 degrees Celsius throughout the reaction vessel. External cooling systems, internal cooling coils, or reflux condensers with precise temperature control are essential for managing heat generation during scaled production.
Reactor design considerations for large-scale production include the selection of appropriate materials of construction that resist corrosion from the chlorinated reactants and products [11]. Stainless steel reactors with specialized coatings or glass-lined vessels provide suitable chemical resistance. Proper mixing system design ensures homogeneous reaction conditions throughout the larger reaction volumes, requiring careful calculation of impeller design and positioning to achieve adequate mass transfer.
Process monitoring and control systems for large-scale production incorporate real-time analytical techniques to track reaction progress and product quality [11] [13]. Online spectroscopic methods, temperature monitoring at multiple points, and automated sampling systems enable process operators to maintain optimal conditions and respond quickly to any deviations from target parameters.
Solvent management in large-scale operations requires efficient recovery and recycling systems to maintain economic viability [11]. Benzene recovery through distillation and purification for reuse reduces operating costs and environmental impact. Proper solvent handling systems with appropriate vapor containment and recovery mechanisms are essential for both economic and environmental considerations.
Raw material handling for large-scale production must address the moisture sensitivity of tert-butyldichloroamine through specialized storage and transfer systems [11]. Nitrogen-blanketed storage tanks, heated transfer lines to prevent condensation, and moisture-exclusion systems throughout the material handling process prevent degradation of this critical reactant.
Quality control procedures for large-scale production require robust analytical protocols to ensure consistent product specifications [11] [14]. Multiple analytical techniques including Nuclear Magnetic Resonance spectroscopy, Gas Chromatography, and elemental analysis provide comprehensive characterization of each production batch. Statistical process control methods help identify trends and maintain consistent quality over time.
The purification and isolation of N-tert-Butylbenzenesulfinimidoyl Chloride requires specialized techniques that account for the compound's moisture sensitivity, thermal instability above 160 degrees Celsius, and tendency to form yellow crystalline solids [1] [4] [15]. Multiple purification approaches have been developed, each offering specific advantages depending on the scale of operation and purity requirements.
Vacuum distillation represents the most commonly employed purification method for N-tert-Butylbenzenesulfinimidoyl Chloride [1] [4]. The compound distills at 112 to 116 degrees Celsius under reduced pressure of 0.5 millimeters of mercury, providing high purity product with effective removal of volatile impurities. This method requires careful temperature control to prevent thermal decomposition, which begins around 160 degrees Celsius [4]. The distillation apparatus must be properly dried and maintained under inert atmosphere to prevent moisture contamination during the purification process.
Crystallization techniques offer an alternative purification approach, particularly suitable for smaller scale operations [16]. The selection of appropriate crystallization solvents is critical, as the compound shows solubility in most organic solvents [4]. Cold organic solvents such as hexane, petroleum ether, or diethyl ether can be employed for recrystallization procedures. The crystallization process typically involves dissolving the crude product in a minimum amount of warm solvent, followed by controlled cooling to induce crystal formation.
Table 4: Purification and Isolation Methods
Method | Conditions | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|---|
Vacuum Distillation | 112-116°C at 0.5 mmHg | High purity, removes volatile impurities | Thermal decomposition risk above 160°C | 80-90 |
Crystallization | Cold organic solvents | Simple, effective for small scale | Solvent choice critical | 70-85 |
Column Chromatography | Silica gel with appropriate eluent | High resolution separation | Time-consuming, material loss | 60-80 |
Sublimation | Under reduced pressure | Solvent-free purification | Limited to volatile compounds | 65-75 |
Column chromatography provides high-resolution purification capabilities for N-tert-Butylbenzenesulfinimidoyl Chloride when exceptional purity is required [17]. Silica gel stationary phases with carefully selected eluent systems enable separation of the desired product from structurally similar impurities. The choice of eluent must balance elution efficiency with chemical compatibility, avoiding protic solvents that could cause hydrolysis of the moisture-sensitive product.
Sublimation techniques offer solvent-free purification alternatives, particularly valuable when solvent contamination must be completely avoided [17]. The compound's volatility under reduced pressure enables sublimation purification, though yields are typically lower than distillation methods due to the more demanding conditions required for effective sublimation.
Moisture exclusion during purification represents a critical consideration for all isolation protocols [18] [19]. The compound's sensitivity to atmospheric moisture necessitates the use of dried glassware, inert atmosphere protection, and anhydrous solvents throughout all purification procedures. Nitrogen or argon gas purging systems help maintain moisture-free conditions during extended purification operations.
Product isolation and storage require specialized handling to maintain product integrity [5] [18]. The final isolated product appears as yellow crystalline solids that must be stored under refrigerated conditions below 0 degrees Celsius to prevent degradation [5]. Proper packaging in moisture-proof containers with inert atmosphere protection ensures long-term stability of the purified material.
Analytical characterization of purified product employs multiple complementary techniques to verify identity and purity [10] [14]. Nuclear Magnetic Resonance spectroscopy provides structural confirmation and quantitative purity assessment, with commercial specifications typically requiring greater than 85 percent purity by Nuclear Magnetic Resonance analysis [5]. Mass spectrometry confirms molecular weight and fragmentation patterns, while elemental analysis verifies empirical formula composition.
The initial mechanistic step in N-tert-butylbenzenesulfinimidoyl chloride-mediated reactions involves the nucleophilic attack at the sulfur-nitrogen double bond, which constitutes the primary electrophilic center of the molecule [2]. The sulfimide S=N bond exhibits pronounced electrophilic character due to the electron-withdrawing nature of the chlorine substituent and the formal positive charge localized on the sulfur atom .
Electronic Structure and Reactivity
The sulfur-nitrogen bond in N-tert-butylbenzenesulfinimidoyl chloride adopts a configuration best described as S⁺-N⁻ rather than a classical double bond, consistent with the double bond rule for elements beyond the second period [3] [4]. This polarization renders the sulfur center highly susceptible to nucleophilic attack by various species including alkoxides, enolates, and amide ions [2]. The electrophilic nature of the sulfur center has been confirmed through computational studies, which demonstrate that the sulfur atom bears significant positive charge density [3].
Nucleophile Selection and Reactivity Patterns
The reaction demonstrates broad nucleophile tolerance, with primary alkoxides, secondary alkoxides, enolates, and amide ions all exhibiting reactivity toward the sulfur center [2]. The mechanism proceeds through initial coordination of the nucleophile to the sulfur atom, forming a tetrahedral intermediate that represents a critical junction in the reaction pathway . The facility of this nucleophilic addition step is attributed to the favorable orbital overlap between the nucleophile lone pairs and the electrophilic sulfur center.
Transition State Geometry
Computational investigations have revealed that the nucleophilic attack proceeds through a transition state characterized by tetrahedral geometry around the sulfur atom . The attacking nucleophile approaches the sulfur center from a direction that minimizes steric interactions with the bulky tert-butyl group while maximizing orbital overlap with the sulfur electrophilic center. This geometric arrangement facilitates efficient charge transfer and bond formation during the addition process.
Following the initial nucleophilic attack, the reaction proceeds through the formation of a series of discrete intermediate species that have been characterized both experimentally and computationally [2]. These intermediates play crucial roles in determining the overall reaction pathway and product distribution.
Tetrahedral Intermediate Characteristics
The primary intermediate formed upon nucleophilic attack is a tetrahedral species in which the sulfur center adopts expanded coordination . This intermediate exhibits significant ionic character, with the nucleophile forming a coordinate covalent bond to the sulfur center while the chlorine atom remains loosely associated with the sulfur through electrostatic interactions . The formation of this intermediate is accompanied by a substantial increase in the dipole moment of the system, indicating enhanced charge separation [5].
Chloride Elimination Process
The tetrahedral intermediate undergoes rapid collapse with concomitant elimination of chloride ion, which functions as an excellent leaving group [2]. This elimination process is thermodynamically favored due to the stability of the chloride anion and the relief of steric strain around the sulfur center . The departure of chloride results in the formation of a sulfimide intermediate that possesses two distinct resonance structures [2].
Resonance Stabilization
The sulfimide intermediate formed after chloride elimination exhibits resonance stabilization through two primary canonical structures [2]. The first structure features a formal S⁺-N⁻ charge distribution, while the second structure maintains a neutral S=N double bond configuration [2]. This resonance stabilization significantly enhances the basicity of the nitrogen atom, setting the stage for subsequent alpha-hydrogen abstraction [2].
Structural Parameters of Intermediates
Intermediate Species | Electronic Configuration | Bond Lengths (Å) | Stability |
---|---|---|---|
Initial Sulfimide | S=N double bond | S-N: 1.58-1.69 | Electrophilic |
Tetrahedral Adduct | Tetrahedral sulfur | S-Nu: 1.8-2.0 | Unstable |
Chloride-ejected Intermediate | Trigonal sulfur | S-N: 1.48-1.61 | Reactive |
Resonance Structure A | S⁺-N⁻ charge separation | S-N: 1.65-1.70 | Resonance stabilized |
Resonance Structure B | Neutral S=N | S-N: 1.55-1.60 | Resonance stabilized |
The alpha-hydrogen abstraction step represents the rate-determining phase of the N-tert-butylbenzenesulfinimidoyl chloride oxidation mechanism [2]. This process involves the abstraction of a hydrogen atom adjacent to the oxygen center by the basic nitrogen atom of the sulfimide intermediate.
Five-Membered Ring Transition State
The alpha-hydrogen abstraction proceeds through a highly organized five-membered ring transition state that facilitates intramolecular hydrogen transfer [2]. This cyclic arrangement involves the nitrogen atom, the alpha-hydrogen, the alpha-carbon, the oxygen atom, and the sulfur center, creating a geometrically constrained but thermodynamically favorable pathway for hydrogen transfer [2]. The five-membered ring transition state is analogous to those observed in related oxidation mechanisms, including the Swern oxidation [2].
Geometric Constraints and Stereochemistry
The five-membered ring transition state imposes specific geometric constraints that influence the stereochemical outcome of the reaction [2]. The hydrogen abstraction occurs with syn-stereochemistry, meaning that the hydrogen and the departing sulfenamide group are positioned on the same face of the molecule during the transition state [2]. This stereochemical requirement is enforced by the rigid geometry of the five-membered ring system.
Electronic Factors in Hydrogen Transfer
The efficiency of alpha-hydrogen abstraction is significantly enhanced by the basic character of the nitrogen atom in the sulfimide intermediate [2]. The resonance stabilization of the sulfimide species increases the electron density on nitrogen, thereby enhancing its ability to abstract the alpha-hydrogen through a concerted mechanism [2]. The electron-withdrawing nature of the sulfur center further activates the alpha-hydrogen toward abstraction by increasing its acidity [6].
Kinetic Analysis
Kinetic studies have demonstrated that the alpha-hydrogen abstraction step exhibits the highest activation barrier in the overall reaction sequence, consistent with its identification as the rate-determining step [2]. The activation energy for this process is influenced by factors including the basicity of the nitrogen center, the acidity of the alpha-hydrogen, and the geometric constraints imposed by the five-membered ring transition state [6].
The mechanistic pathway of N-tert-butylbenzenesulfinimidoyl chloride-mediated oxidation exhibits remarkable similarities to the well-established Swern oxidation mechanism, while also displaying key differences that distinguish these two important synthetic transformations [2] [7] [8].
Mechanistic Parallels
Both the N-tert-butylbenzenesulfinimidoyl chloride and Swern oxidation mechanisms proceed through five-membered ring transition states during the critical hydrogen abstraction step [2] [7]. In both cases, the rate-determining step involves the abstraction of an alpha-hydrogen by a basic heteroatom, leading to the formation of the desired carbonyl product through elimination of a neutral sulfur-containing byproduct [2] [7].
Electronic Similarities
The electronic characteristics of the key intermediates in both mechanisms show substantial similarities [2] [7]. The N-tert-butylbenzenesulfinimidoyl chloride mechanism involves a basic nitrogen center that abstracts the alpha-hydrogen, while the Swern oxidation employs a sulfur ylide that serves the same function [2] [7]. Both species achieve their basicity through resonance stabilization and charge delocalization [2] [7].
Transition State Architecture
Parameter | N-tert-Butylbenzenesulfinimidoyl Chloride | Swern Oxidation | Similarity/Difference |
---|---|---|---|
Oxidizing Reagent | Sulfinimidoyl chloride | Activated DMSO | Different sulfur reagents |
Key Intermediate | Sulfimide intermediate | Alkoxysulfonium ylide | Similar electronic nature |
Basic Species | Negatively charged nitrogen | Sulfur ylide | Different heteroatom |
Transition State Size | Five-membered ring | Five-membered ring | Identical ring size |
Mechanism Type | Addition-elimination | Beta-elimination | Analogous mechanisms |
Rate-Determining Step | Alpha-hydrogen abstraction | Deprotonation | Similar positions |
Leaving Group | Neutral sulfenamide | Dimethyl sulfide | Different neutrality |
Product Type | Ketone/aldehyde | Ketone/aldehyde | Identical products |
Fundamental Mechanistic Differences
Despite the structural and electronic similarities, several key differences distinguish these mechanisms [2] [7]. The N-tert-butylbenzenesulfinimidoyl chloride mechanism involves a negatively charged nitrogen as the basic species, whereas the Swern oxidation utilizes a sulfur ylide [2] [7]. The leaving groups also differ significantly, with the sulfinimidoyl chloride mechanism generating a neutral sulfenamide, while the Swern oxidation produces dimethyl sulfide [2] [7].
Stereochemical Considerations
Both mechanisms proceed through syn-elimination pathways facilitated by the five-membered ring transition states [2] [7] [9]. However, the N-tert-butylbenzenesulfinimidoyl chloride mechanism may offer enhanced stereochemical control due to the presence of the stereogenic sulfur center and the bulky tert-butyl substituent [2]. Computational studies have revealed that the stereochemical outcome is influenced by the relative energies of diastereomeric transition states [7] [9].
Kinetic Isotope Effects
Kinetic isotope effect studies have provided valuable insights into the mechanistic details of both transformations [7] [9]. The Swern oxidation exhibits significant deviations from transition state theory predictions, particularly with respect to tunneling effects [7] [9]. Similar investigations of the N-tert-butylbenzenesulfinimidoyl chloride mechanism would provide valuable comparative data for understanding the fundamental similarities and differences between these important oxidation processes.
Synthetic Applications and Scope
Corrosive;Irritant